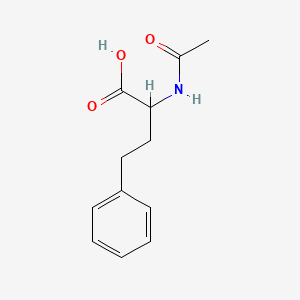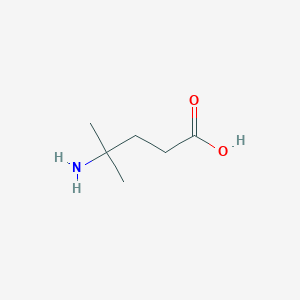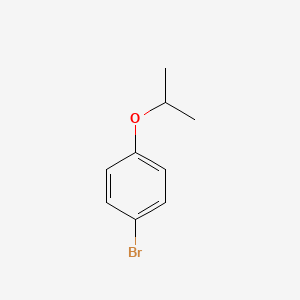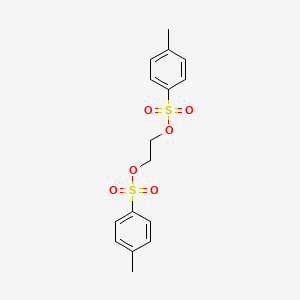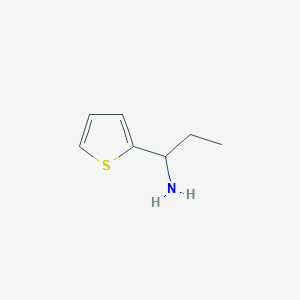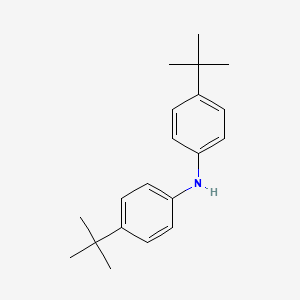
Bis(4-tert-butylphenyl)amine
Descripción general
Descripción
Bis(4-tert-butylphenyl)amine is a chemical compound with the molecular formula C20H27N . It appears as white needle-like crystals . It could be a useful reagent for synthesizing efficient luminogens with AIE features that permit imaging the brain through an intact skull .
Synthesis Analysis
Bis(4-tert-butylphenyl)aminoxyl can be obtained in 80 and 95% yield by oxidation of the corresponding amine and hydroxylamine with H2O2/WO2−4 in methanol at 65°C . A new method of synthesis was developed for N,N-bis(4-tert-butylphenyl)hydroxylamine by reduction of the corresponding aminoxyl with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of Bis(4-tert-butylphenyl)amine is characterized by a molecular weight of 281.44 g/mol . The compound has a molar refractivity of 92.4±0.3 cm^3 .Chemical Reactions Analysis
One-electron oxidation of bis(4-tert-butylphenyl)aminoxyl with antimony pentachloride and bromine leads to the formation of oxoammonium salts . The salt with the Br3− anion converted at heating into a mixture of bromodiphenylamines which formed also from the aminoxyl as a result of previously unknown reaction of three-electron reductive bromination .Physical And Chemical Properties Analysis
Bis(4-tert-butylphenyl)amine has a density of 1.0±0.1 g/cm^3, a boiling point of 382.8±31.0 °C at 760 mmHg, and a flash point of 188.1±20.3 °C . It has a molar volume of 288.8±3.0 cm^3 .Aplicaciones Científicas De Investigación
- Bis(4-tert-butylphenyl)amine is used in the synthesis of aminoxyls .
- The method involves the oxidation of the corresponding amine and hydroxylamine with H2O2/WO2−4 in methanol at 65°C .
- The reaction yielded Bis(4-tert-butylphenyl)aminoxyl in 80 and 95% yield .
Organic Chemistry - Synthesis of Aminoxyls
Organic Chemistry - Reductive Bromination
- Bis(4-tert-butylphenyl)amine can be used to synthesize iodonium salts such as Bis(4-tert-butylphenyl)iodonium triflate and Bis(4-tert-butylphenyl)iodonium hexafluorophosphate .
- These iodonium salts are useful reagents in organic synthesis, particularly in the synthesis of aryl ethers .
- Bis(4-tert-butylphenyl)amine is involved in the synthesis of various thiophosphoramidates .
- These compounds are used in the synthesis of phosphorus-containing polymers and in the preparation of flame retardants .
- Bis(4-tert-butylphenyl)amine can be used to synthesize ethene derivatives such as (E)-1,2-Bis(4-tert-butylphenyl)ethene .
- These ethene derivatives are used in the synthesis of polymers and in the preparation of materials for organic electronics .
Organic Chemistry - Synthesis of Iodonium Salts
Organic Chemistry - Synthesis of Thiophosphoramidates
Organic Chemistry - Synthesis of Ethene Derivatives
Organic Chemistry - Synthesis of Pyrimidinamines
- Bis(4-tert-butylphenyl)amine can be used to synthesize iodonium salts such as Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate .
- These iodonium salts are useful reagents in organic synthesis .
- Bis(4-tert-butylphenyl)amine is involved in the synthesis of various thiophosphoramidates such as BIS(4-TERT-BUTYLPHENYL) N-(4-(METHYLTHIO)PHENYLUREIDO)THIOPHOSPHORAMIDATE .
- These compounds are used in the synthesis of phosphorus-containing polymers and in the preparation of flame retardants .
- Bis(4-tert-butylphenyl)amine can be used to synthesize pyrimidinamines such as N-(4-TERT-BUTYLPHENYL)-5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-AMINE .
- These pyrimidinamines are used in the synthesis of pharmaceuticals and in the preparation of materials for organic electronics .
- Bis(4-tert-butylphenyl)amine is involved in the synthesis of various thiophosphoramidates such as O,O’-BIS(4-TERT-BUTYLPHENYL)(2-METHOXY-5-METHYLPHENYLUREIDO)THIOPHOSPHORAMIDATE .
- These compounds are used in the synthesis of phosphorus-containing polymers and in the preparation of flame retardants .
- Bis(4-tert-butylphenyl)amine is involved in the synthesis of various thiophosphoramidates such as O,O’-BIS(4-TERT-BUTYLPHENYL)(3-(3-METHOXYPROPYL)-2-THIOUREIDO)THIOPHOSPHORAMIDATE .
- These compounds are used in the synthesis of phosphorus-containing polymers and in the preparation of flame retardants .
Organic Chemistry - Synthesis of Iodonium Salts
Organic Chemistry - Synthesis of Thiophosphoramidates
Organic Chemistry - Synthesis of Pyrimidinamines
Organic Chemistry - Synthesis of Thiophosphoramidates
Organic Chemistry - Synthesis of Thiophosphoramidates
Organic Chemistry - Synthesis of Thiophosphoramidates
Safety And Hazards
Propiedades
IUPAC Name |
4-tert-butyl-N-(4-tert-butylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14,21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEKHRGERHDLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332547 | |
| Record name | Bis(4-tert-butylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-tert-butylphenyl)amine | |
CAS RN |
4627-22-9 | |
| Record name | 4,4'-Di-tert-butyldiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004627229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-tert-butylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DI-TERT-BUTYLDIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25750I14Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




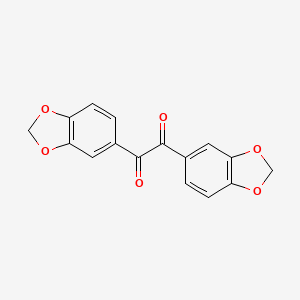

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)



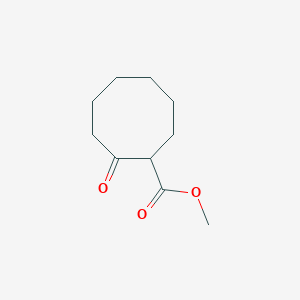
![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)
